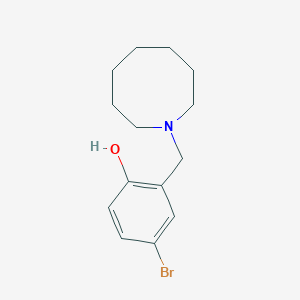

2-(Azocan-1-ylmethyl)-4-bromophenol

Description

Contextualizing 2-(Azocan-1-ylmethyl)-4-bromophenol within Contemporary Organic Synthesis and Chemical Research

The compound this compound is a synthetically designed molecule that embodies the strategic combination of distinct chemical moieties: a brominated phenol (B47542), a saturated eight-membered nitrogen heterocycle (azocane), and a methylene (B1212753) linker. Its importance in contemporary chemical research lies not in its natural occurrence, but as a target for synthesis to explore new chemical space. The assembly of such molecules is often driven by the pursuit of novel compounds with specific electronic, steric, and potentially biological properties. researchgate.net

The synthesis of aminomethylated phenols, often achieved through the Mannich reaction, is a cornerstone of medicinal and synthetic chemistry. nih.govnih.gov This reaction provides a reliable method for forging carbon-carbon bonds and introducing a nitrogen-containing group, which can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. nih.gov The structure of this compound is a classic example of a Mannich base, where the phenolic ring provides the acidic proton necessary for the reaction with formaldehyde (B43269) (or a synthetic equivalent) and the secondary amine, azocane (B75157). nih.gov Research into such compounds contributes to the ever-expanding library of synthetic molecules and allows for the systematic study of structure-activity relationships.

Overview of Bromophenolic Scaffolds in Synthetic Strategies

Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. wikipedia.org In this compound, the 4-bromophenol (B116583) unit serves as a versatile and synthetically valuable scaffold. The hydroxyl (-OH) group and the bromine atom profoundly influence the reactivity of the aromatic ring and provide handles for further chemical modification.

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.comkhanacademy.org This directing effect is crucial in the synthesis of the target molecule, as it facilitates the introduction of the azocan-1-ylmethyl group at the ortho position (position 2) relative to the hydroxyl group.

The bromine atom at the para position (position 4) offers a wealth of synthetic possibilities. It is a key functional group for participating in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows the 4-bromophenol scaffold to be elaborated into more complex biaryl compounds, ethers, or arylamines, making it a valuable building block in the synthesis of pharmaceuticals and materials. nih.gov The presence of bromine also imparts specific steric and electronic properties and can enhance the biological activity of certain compounds. nih.gov

Table 1: Physicochemical Properties of Precursors

| Property | 4-Bromophenol | Azocane |

| Molecular Formula | C₆H₅BrO | C₇H₁₅N |

| Molar Mass | 173.01 g/mol sigmaaldrich.com | 113.20 g/mol |

| Appearance | Off-white to pinkish crystalline solid nih.gov | Colorless liquid |

| Melting Point | 61-64 °C sigmaaldrich.com | N/A |

| Boiling Point | 235-236 °C sigmaaldrich.com | 159-161 °C |

| CAS Number | 106-41-2 sigmaaldrich.com | 1121-92-2 |

This table presents data for the likely starting materials in the synthesis of this compound.

Overview of Azocane and Related Nitrogen Heterocycles in Chemical Design

Azocane, also known as heptamethyleneimine, is a saturated, eight-membered nitrogen-containing heterocycle. researchgate.net Saturated nitrogen heterocycles are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals. The inclusion of the azocane ring in the target molecule introduces several key features. As a secondary amine, it provides the nucleophilic nitrogen required for the Mannich reaction. nih.gov

The eight-membered ring of azocane is conformationally flexible, capable of adopting several low-energy conformations. This flexibility can be a critical design element in medicinal chemistry, allowing the substituent to orient itself optimally within a biological binding site. Compared to more common five- or six-membered rings (pyrrolidine and piperidine), the larger azocane ring provides a different spatial arrangement of the nitrogen atom and its substituents. Derivatives of azocane and the related unsaturated azocine (B12641756) have been shown to possess interesting biological properties, making them attractive targets in drug discovery. researchgate.netnih.gov

Significance of Methylene Linkages in Bridging Functional Moieties

The methylene bridge (—CH₂—) in this compound serves as a simple yet crucial linker, covalently connecting the bromophenolic scaffold to the azocane heterocycle. This linkage is most commonly installed via the Mannich reaction, a three-component condensation of an active acidic hydrogen (from the phenol), formaldehyde, and a secondary amine (azocane). nih.govnih.gov

The mechanism involves the initial formation of an Eschenmoser's salt precursor or a related iminium ion from the reaction of azocane and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, typically at the ortho position due to the directing influence of the hydroxyl group. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Signals between δ 6.8-7.5 ppm. Methylene Protons (-CH₂-): A singlet around δ 3.6-4.0 ppm. Azocane Protons: Complex multiplets in the δ 1.5-3.0 ppm range. Phenolic Proton (-OH): A broad singlet, chemical shift variable. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 115-160 ppm, including the C-Br (approx. δ 115 ppm) and C-OH (approx. δ 155 ppm). Methylene Carbon (-CH₂-): Signal around δ 55-65 ppm. Azocane Carbons: Signals in the δ 25-55 ppm range. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak expected at m/z corresponding to C₁₄H₂₀BrNO. Key Fragments: Loss of azocane moiety, fragmentation of the azocane ring. |

This table provides hypothetical data based on the analysis of the constituent functional groups and known spectroscopic trends for similar aminomethylated phenols. nih.govchemicalbook.comspectrabase.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azocan-1-ylmethyl)-4-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c15-13-6-7-14(17)12(10-13)11-16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOQVUHLAZLHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azocan 1 Ylmethyl 4 Bromophenol and Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation

The creation of the benzylic carbon-nitrogen bond is a critical step in the synthesis of the target compound. Several established synthetic methods can be applied to achieve this transformation efficiently.

Mannich-Type Reactions and Related Aminomethylation Processes

The Mannich reaction is a powerful and widely used method for the aminomethylation of acidic compounds, including phenols. nih.gov This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound (the phenol), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, azocane). The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269), which then undergoes electrophilic aromatic substitution onto the electron-rich phenol (B47542) ring. The substitution occurs preferentially at the ortho-position to the hydroxyl group due to its activating and directing effects. bch.ro

A plausible synthetic route to 2-(azocan-1-ylmethyl)-4-bromophenol via the Mannich reaction is depicted below:

Reactants: 4-bromophenol (B116583), formaldehyde, and azocane (B75157).

Mechanism: The reaction is initiated by the formation of an azocanyl-N-methyliminium ion, which then attacks the ortho-position of the 4-bromophenol ring.

Conditions: The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. researchgate.net

An example of a similar transformation is the aminomethylation of 2-chloro-4-phenylphenol with various secondary amines, which affords good yields of the corresponding Mannich bases when conducted at room temperature for extended periods. bch.roresearchgate.net

Table 1: Representative Mannich Reaction for the Synthesis of Aminomethylated Phenols

| Phenolic Substrate | Amine | Aldehyde | Solvent | Conditions | Product | Yield (%) |

| 4-bromophenol | Azocane | Formaldehyde | Ethanol | Reflux | This compound | Not reported |

| 2-chloro-4-phenylphenol | Piperidine | Formaldehyde | Ethanol | Room Temp, 3 days | 5-(Piperidin-1-ylmethyl)-3-chlorobiphenyl-4-ol | 62 |

| 2-chloro-4-phenylphenol | Hexamethyleneimine | Formaldehyde | Ethanol | Room Temp, 3 days | 5-(Azepan-1-ylmethyl)-3-chlorobiphenyl-4-ol | Not specified |

Reductive Amination Strategies for Benzylamines

Reductive amination is another fundamental method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org This two-step, one-pot process is a versatile and widely used transformation in organic synthesis. organicreactions.org

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of 4-bromosalicylaldehyde (2-hydroxy-5-bromobenzaldehyde) with azocane. The initial reaction would form an iminium ion intermediate, which is then reduced to the target secondary amine.

Reactants: 4-bromosalicylaldehyde and azocane.

Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing iminiums in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com Sodium borohydride (NaBH4) can also be used, but it is less selective and may reduce the starting aldehyde. commonorganicchemistry.com

Conditions: The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or dichloromethane at neutral to slightly acidic pH to facilitate imine formation. wikipedia.org

Table 2: General Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions |

| 4-bromosalicylaldehyde | Azocane | Sodium cyanoborohydride | Methanol | pH 6-7, Room Temp |

| 4-bromosalicylaldehyde | Azocane | Sodium triacetoxyborohydride | Dichloromethane | Room Temp |

| 4-bromosalicylaldehyde | Azocane | Sodium borohydride | Ethanol | Sequential addition |

Palladium-Catalyzed C-N Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nih.gov This methodology allows for the coupling of amines with aryl halides or triflates.

While a direct coupling of azocane with 2-bromo-4-bromomethylphenol is not a straightforward approach due to the reactivity of the benzylic bromide, a related strategy could involve the coupling of a suitable precursor. A more plausible, albeit multi-step, approach could involve the palladium-catalyzed coupling of azocane with a protected 2-halomethyl-4-bromophenol derivative.

The general conditions for a Buchwald-Hartwig amination involve a palladium catalyst, a suitable phosphine ligand, and a base.

Catalyst: A palladium(0) source, such as Pd2(dba)3 or Pd(OAc)2, is typically used. beilstein-journals.org

Ligand: A bulky, electron-rich phosphine ligand, such as BINAP or Xantphos, is essential for the catalytic cycle. nih.govbeilstein-journals.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine. nih.govbeilstein-journals.org

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

While this approach is synthetically more complex for the target molecule compared to the Mannich reaction or reductive amination, it offers a powerful alternative for the synthesis of a broader range of analogues with different substitution patterns. researchgate.netnih.gov

Functionalization of Aromatic Rings

The specific substitution pattern of this compound requires precise control over the functionalization of the phenol ring. This involves the regioselective introduction of both the bromine atom and the aminomethyl group.

Regioselective Bromination of Phenolic Substrates

The starting material, 4-bromophenol, can be synthesized through the regioselective bromination of phenol. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. Direct bromination of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol. To achieve selective monobromination at the para-position, milder reaction conditions and less polar solvents are employed. doubtnut.comdoubtnut.com

Reagents: Bromine (Br2) in a non-polar solvent such as carbon disulfide (CS2) or carbon tetrachloride (CCl4) at low temperatures favors the formation of the para-isomer. doubtnut.com

Selectivity: The use of these solvents minimizes the formation of the ortho-isomer and di- or tri-brominated products. Other methods for regioselective bromination include the use of N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidizing agent. researchgate.net Recent developments have also utilized trimethylsilyl bromide (TMSBr) with bulky sulfoxides to achieve high para-selectivity. chemistryviews.org

Table 3: Conditions for Regioselective para-Bromination of Phenol

| Brominating Agent | Solvent | Conditions | Major Product |

| Br2 | Carbon Disulfide | Low Temperature | 4-bromophenol |

| N-Bromosuccinimide | Dichloromethane | Room Temperature | 4-bromophenol |

| KBr / ZnAl-BrO3⁻-LDHs | Dichloromethane/Water | Room Temperature | 4-bromophenol |

| TMSBr / (4-ClC6H4)2SO | Acetonitrile | Room Temperature | 4-bromophenol |

Ortho-Functionalization Techniques for Phenols

The introduction of the azocan-1-ylmethyl group at the ortho-position of 4-bromophenol is a key transformation. As discussed previously, the Mannich reaction is a classic and direct method for achieving this ortho-aminomethylation due to the directing effect of the phenolic hydroxyl group. bch.ro

In addition to the Mannich reaction, other modern methods for the ortho-functionalization of phenols have been developed. These include transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions. For example, copper(II)-catalyzed ortho-selective aminomethylation of phenols with potassium aminomethyltrifluoroborates has been reported to proceed under mild conditions with high ortho-selectivity. acs.orgnih.gov This method provides a direct route to ortho-aminomethyl-substituted phenols. nih.gov

Another approach involves the copper-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline derivatives, which also yields the corresponding C(sp2)-C(sp3) coupling products in moderate to excellent yields. nih.gov Vanadium-catalyzed ortho-aminomethylation of phenols has also been developed, where the coordination of the phenolic hydroxyl group to the vanadium catalyst is crucial for the activation of the ortho-position.

These methods offer alternative strategies for the ortho-functionalization of phenols and can be valuable for the synthesis of a diverse range of analogues.

Table 4: Modern Methods for Ortho-Aminomethylation of Phenols

| Method | Catalyst | Amine Source | Conditions |

| Cross-Dehydrogenative Coupling | Cu(II) | Potassium aminomethyltrifluoroborate | Mild |

| Cross-Dehydrogenative Coupling | Cu(II) | Aniline derivatives | Mild |

| Cross-Dehydrogenative Coupling | Vanadium | Aniline derivatives | Mild |

Synthesis of Azocane Ring Systems and Their Precursors

The construction of medium-sized rings like the eight-membered azocane system presents a significant synthetic challenge due to unfavorable enthalpic and entropic barriers. researchgate.net Consequently, a variety of specialized methodologies have been developed, primarily categorized into ring expansion and intramolecular cyclization strategies.

Ring Expansion and Cyclization Approaches to Eight-Membered Nitrogen Heterocycles

Ring expansion and cyclization reactions are the two principal avenues for accessing the azocane core. Ring expansion methods begin with smaller, more readily available cyclic precursors, while cyclization methods construct the ring from an acyclic chain.

Ring Expansion Reactions: These methods offer an efficient pathway to azocanes by homologating smaller, common-ring systems like pyrrolidines and piperidines.

Palladium-Catalyzed Allylic Amine Rearrangements: A notable method involves the two-carbon ring expansion of 2-alkenyl piperidines to their azocane counterparts. nih.gov This palladium-catalyzed process operates under mild conditions, is tolerant of various functional groups, and can proceed with high efficiency. nih.gov

Alkyne-Induced Ring Expansion: Enantiomerically pure 2-alkenyl azetidines can undergo ring expansion to form N-alkyl-1,2,3,6-azocines upon reaction with activated alkynes, providing a novel entry to functionalized eight-membered nitrogen heterocycles. mdpi.com

Expansion via Bicyclic Intermediates: Piperidines can be converted to α-trifluoromethyl azocanes through a metal-free ring expansion that proceeds via a bicyclic azetidinium intermediate. nih.gov This intermediate can be opened by various nucleophiles, yielding the desired azocane structure. nih.gov

Carbene-Induced Expansion: Dihydrobenzazepines have been successfully ring-expanded to benzazocine derivatives using dibromocarbene, demonstrating another route to fused azocane systems. nih.gov

Intramolecular Cyclization Reactions: These strategies involve the formation of a key bond to close an acyclic precursor, forming the eight-membered ring. The success of these reactions often depends on transition-metal catalysis to overcome the inherent difficulties of medium-ring formation.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated medium-sized heterocycles, including azocane precursors.

Metal-Catalyzed Cyclizations: Various metals are employed to catalyze the formation of the azocane ring. Palladium-catalyzed heteroannulation of allenes with amines attached to an aryl iodide is one such strategy. monash.edu Rhodium-catalyzed cascade reactions of O-propargylic oximes can also yield azocine (B12641756) derivatives efficiently. mdpi.com

Radical Cyclization: The cyclization of nitrogen-centered radicals offers a powerful method for synthesizing a wide range of nitrogen heterocycles. frontiersin.org These reactions can be initiated through various means, including single-electron transfer, thermolysis, or photolysis, and benefit from mild conditions and high functional group tolerance. frontiersin.org

Tandem Reactions: A one-pot nickel-catalyzed cycloetherification followed by a Claisen rearrangement has been developed to produce eight-membered nitrogen heterocycles from secondary and tertiary alcohols. researchgate.net This operationally simple reaction is tolerant of many functional groups. researchgate.net

Table 1: Comparison of Synthetic Approaches to Eight-Membered Nitrogen Heterocycles

| Method | Precursor Type | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Rearrangement | 2-Alkenyl Piperidine | Palladium Catalyst | Mild conditions, high enantioretention | nih.gov |

| Alkyne-Induced Expansion | 2-Alkenyl Azetidine | Activated Alkynes (e.g., ethyl propiolate) | Novel entry to functionalized azocines | mdpi.com |

| Bicyclic Intermediate | 2-(trifluoropropan-2-ol) piperidine | Nucleophiles (amines, alcoholates) | Metal-free, excellent stereoselectivity | nih.gov |

| Ni-Catalyzed Cycloetherification | Acyclic Alcohols with Vinyl Halides | Nickel Catalyst | One-pot, tolerant of functional groups | researchgate.net |

| Radical Cyclization | Acyclic Precursors with Unsaturation | Radical Initiators (e.g., AIBN) | Mild conditions, cascade potential | frontiersin.org |

Stereochemical Considerations in Azocane Ring Synthesis

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of medicinal chemistry, as the shape of a molecule dictates its biological activity. researchgate.net When synthesizing chiral molecules like many azocane derivatives, controlling the stereochemical outcome is paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of azocane synthesis, stereocontrol can be achieved through several strategies:

Substrate Control: Using an enantiomerically pure starting material can lead to a single enantiomer of the product, provided the reaction proceeds with high stereochemical fidelity. For example, palladium-catalyzed ring expansions of allylic amines can occur with high enantioretention, preserving the stereochemistry of the starting material in the final azocane product. nih.gov

Catalyst Control: The use of chiral catalysts can induce asymmetry in the product. Rhodium-catalyzed cascade reactions have been shown to maintain the chirality of the substrate throughout the process, affording optically active azocines. mdpi.com Similarly, chiral thioxanthones have been used as organocatalysts for enantioselective [2+2] photocycloaddition reactions, which can be a step in the synthesis of complex ring systems. researchgate.net

Asymmetric Mannich Reactions: For the final step of coupling the azocane to the bromophenol, an asymmetric Mannich reaction could be employed. Proline and its derivatives are known to be highly stereoselective organocatalysts for Mannich reactions, often favoring the formation of specific diastereomers (syn or anti). wikipedia.orgnih.gov

The determination of the absolute stereochemistry of the final products is typically accomplished by comparing experimental data from techniques like circular dichroism (CD) spectroscopy with theoretical calculations or through X-ray crystallography. rochester.edu

Purification and Isolation Techniques in the Synthesis of the Compound

Achieving high purity of the final this compound product is essential. This requires a combination of chromatographic and non-chromatographic techniques tailored to the compound's physicochemical properties, which include a basic nitrogen atom and a polar phenolic hydroxyl group.

Advanced Chromatographic Separation Methods

Chromatography is the primary tool for the purification of synthetic organic compounds. The choice of method depends on the polarity and structural features of the target molecule and its impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purifying nitrogen-containing heterocycles. researchgate.netresearchgate.net

Reversed-Phase (RP-HPLC): Using a nonpolar stationary phase (like C18) and a polar mobile phase, this is the most common HPLC mode. However, highly polar compounds may have insufficient retention. biotage.com

Normal-Phase (NP-HPLC): This method uses a polar stationary phase (like silica) and a nonpolar mobile phase. It is well-suited for separating isomers.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., unmodified silica, amine-bonded, or diol-bonded) with a high-concentration organic mobile phase containing a small amount of aqueous solvent. biotage.comresearchgate.net It is particularly effective for retaining and separating very polar, water-soluble compounds that perform poorly in reversed-phase chromatography. researchgate.netbiotage.com

Chiral Chromatography: To separate enantiomers of a chiral azocane-containing product, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP). phenomenex.com

Polysaccharide-based CSPs: Columns with stationary phases derived from cellulose or amylose are widely used and can separate a broad range of enantiomeric compounds, including amines. mdpi.comresearchgate.net

Mobile Phase Additives: For basic compounds like amines, the addition of acidic additives (e.g., methanesulfonic acid) to the mobile phase can dramatically improve separation by forming ion pairs and enhancing interaction with the CSP. nih.gov

Crystallization and Recrystallization for High Purity Isolation

Recrystallization is a powerful technique for purifying impure solid compounds. savemyexams.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. praxilabs.com

Solvent Selection: The ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point. ualberta.ca The impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). savemyexams.comwisc.edu

Procedure: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. praxilabs.comwisc.edu The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility decreases. praxilabs.com The crystals are subsequently collected by vacuum filtration and washed with a small amount of cold solvent. ualberta.ca

Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system is often effective. The crude product is dissolved in a "good" solvent in which it is highly soluble. A "bad" solvent, in which the product is insoluble but which is miscible with the first solvent, is then added dropwise until the solution becomes cloudy. A few drops of the good solvent are added to redissolve the precipitate, and the solution is then cooled to induce crystallization. ualberta.ca

Table 2: Common Solvents for Recrystallization of Organic Compounds

| Solvent | Polarity | Boiling Point (°C) | Typical Use Cases |

|---|---|---|---|

| Water | Very High | 100 | Highly polar, non-flammable compounds |

| Ethanol | High | 78 | Polar compounds, often used with water |

| Ethyl Acetate | Medium | 77 | Compounds of intermediate polarity |

| Acetone | Medium | 56 | Good general-purpose solvent, but low boiling point |

| Dichloromethane | Low | 40 | Less polar compounds, very volatile |

| Toluene | Very Low | 111 | Non-polar compounds, aromatic derivatives |

| Hexanes | Very Low | ~69 | Very non-polar compounds, often as the "bad" solvent |

Green Chemistry Principles in the Synthesis of Related Structures

The synthesis of N-heterocycles is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. frontiersin.org These principles are highly relevant to the synthesis of this compound analogues.

Use of Green Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Water, polyethylene glycols (PEGs), and bio-based solvents (like glycerol and ethyl lactate) are increasingly used for the synthesis of nitrogen heterocycles. researchgate.netmdpi.comcurtin.edu.au These solvents are often non-toxic, biodegradable, and non-flammable. mdpi.comcurtin.edu.au

Alternative Catalysis:

Heterogeneous Catalysts: Solid catalysts, such as zeolites, clays (montmorillonite), and metal oxides, are advantageous because they can be easily separated from the reaction mixture by filtration and are often recyclable. nih.govmdpi.comrsc.org This simplifies purification and reduces waste. rsc.org

Biocatalysis: Enzymes offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing side reactions. Lipases, for example, can be used for the kinetic resolution of chiral amines. mdpi.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.comnih.gov

Atom Economy and Multicomponent Reactions (MCRs): Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. mdpi.com Multicomponent reactions, such as the Mannich reaction, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic and purification steps. nih.govmdpi.com

The application of these green methodologies can lead to more sustainable and cost-effective production of bioactive nitrogen heterocycles. researchgate.netnih.gov

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the unambiguous structural determination of 2-(Azocan-1-ylmethyl)-4-bromophenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons on the aromatic ring, the methylene (B1212753) bridge, and the azocane (B75157) ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group would create distinct splitting patterns and chemical shifts for the three aromatic protons. The methylene bridge protons (Ar-CH₂-N) would likely appear as a singlet in the range of 3.5-4.5 ppm, while the protons of the seven-membered azocane ring would exhibit complex multiplets in the upfield region (typically 1.5-3.5 ppm) due to their various diastereotopic environments.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, thus providing a complete picture of the carbon framework. Each carbon atom in the 4-bromophenol (B116583) ring, the methylene bridge, and the azocane ring would produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its bonding partners. For example, the aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group appearing at the lower end of this range and the carbon bonded to the bromine atom showing a characteristic shift. The carbon of the methylene bridge would be expected in the 50-65 ppm range, and the carbons of the azocane ring would appear in the upfield region (20-60 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other (typically on adjacent carbon atoms). It would be instrumental in tracing the connectivity within the aromatic ring and the azocane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule, for example, showing the correlation between the methylene bridge protons and the carbons of both the aromatic ring and the azocane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This would provide valuable information about the three-dimensional structure and preferred conformation of the molecule, particularly the orientation of the azocane ring relative to the phenolic ring.

Solid-State NMR Applications for Polymorphic Studies

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form. This technique is particularly useful for investigating polymorphism, where a compound can exist in different crystalline structures. Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle differences in the local electronic environments of the nuclei in each form. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain well-resolved spectra.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic azocane and methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the phenol (B47542) would be expected around 1200-1260 cm⁻¹. The C-N stretching of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ range. Finally, the C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing this compound. ESI would be particularly effective due to the presence of the basic nitrogen atom in the azocane ring, which can be readily protonated to form a pseudomolecular ion [M+H]⁺ in positive ion mode. APCI could also be employed, potentially leading to similar protonated species.

The expected exact mass of the protonated molecule ([C₁₄H₂₀BrNO + H]⁺) would be calculated and compared to the experimentally measured mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated.

Expected fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable bromophenol-containing fragment and an azocane-related fragment. The analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence of the key structural motifs.

Table 2: Hypothetical HRMS and MS/MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 298.0801 | 298.0805 | Protonated parent molecule |

| [M-C₇H₁₄N]⁺ | 184.9624 | 184.9628 | Fragment from cleavage of the C-N bond |

| [C₇H₁₅N+H]⁺ | 114.1277 | 114.1280 | Azocane-containing fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the bromophenol ring. The presence of the hydroxyl and bromine substituents on the aromatic ring will influence the wavelength of maximum absorbance (λmax). The electronic transitions are typically π → π* transitions within the aromatic system. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 3: Hypothetical UV-Vis Spectroscopy Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~225 | ~8000 | π → π |

| ~280 | ~2500 | π → π |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice.

The resulting crystal structure would provide definitive information on bond lengths, bond angles, and the conformation of the azocane ring and its orientation relative to the bromophenol moiety. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the packing of the molecules in the crystal.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Analysis (if applicable)

This compound does not possess a chiral center in its core structure. Therefore, it is an achiral molecule and would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would not be applicable for its analysis, as it would not show a CD spectrum. If a chiral derivative were to be synthesized, CD spectroscopy would then become a crucial tool for determining its absolute configuration.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in chemical research to predict molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in the theoretical study of a molecule like 2-(Azocan-1-ylmethyl)-4-bromophenol would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule with multiple rotatable bonds, such as the bond connecting the azocane (B75157) ring to the methylene (B1212753) bridge and the bond between the methylene bridge and the phenol (B47542) ring, a conformational analysis is necessary. This would involve systematically rotating these bonds to identify all possible low-energy conformers and determine the global minimum energy structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Once the optimized geometry is obtained, DFT calculations can provide detailed insights into the electronic properties of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific values are pending experimental or computational studies.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, theoretical spectra can be generated. These can then be compared with experimentally obtained spectra to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular vibrations, such as the O-H stretch of the phenol group, C-Br stretching, and various vibrations of the azocane ring.

NMR Chemical Shift Prediction and Validation

Another powerful application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. This predicted spectrum can be an invaluable tool for the interpretation of experimental NMR data, helping to assign the observed peaks to specific atoms in this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a simulated solvent environment, would allow for the exploration of its conformational landscape. This would reveal how the molecule flexes, and how the different parts of the molecule, such as the azocane and bromophenol rings, move relative to each other. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on Chemical Properties, not Biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a particular property. While often used for biological activity, QSAR can also be applied to predict chemical properties. For this compound, a QSAR model could be developed to predict properties such as its solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. The development of such a model would require a dataset of related compounds with experimentally determined properties.

A hypothetical QSAR data table might include:

| Descriptor | Value |

| Molecular Weight | Value |

| LogP | Value |

| Polar Surface Area | Value |

| Number of Rotatable Bonds | Value |

Note: Specific values are pending experimental or computational studies.

Reaction Mechanism Elucidation through Computational Transition State Theory

The synthesis of this compound is a classic example of a Mannich reaction. organic-chemistry.orgyoutube.com This multi-component condensation involves an aldehyde (formaldehyde), a secondary amine (azocane), and a phenol (4-bromophenol). organic-chemistry.org Computational transition state theory (TST) is a fundamental tool used to investigate the kinetics and mechanisms of such reactions. wikipedia.org TST allows for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgumw.edu

The Mannich reaction mechanism, in this case, can be dissected into two primary stages, both of which can be modeled using computational methods like Density Functional Theory (DFT). researchgate.netrsc.orgnih.gov

Stage 1: Formation of the Eschenmoser-like salt intermediate

First, azocane reacts with formaldehyde (B43269) to form a highly electrophilic iminium ion. youtube.com This step is crucial as it activates the otherwise unreactive formaldehyde for electrophilic attack on the phenol ring. Computational studies can map the potential energy surface for this initial reaction, identifying the transition state for the formation of the N-hydroxymethyl-azocane intermediate and its subsequent dehydration to the reactive azocan-1-ylmethaniminium ion.

Stage 2: Electrophilic Aromatic Substitution

| Reaction Step | Reactants | Transition State (TS) | Intermediate/Product | ΔG‡ (kcal/mol) |

| 1 | Azocane + Formaldehyde | TS1 | Azocan-1-ylmethanol | 15.2 |

| 2 | Azocan-1-ylmethanol | TS2 | Azocan-1-ylmethaniminium + H₂O | 12.5 |

| 3 | 4-Bromophenol (B116583) + Azocan-1-ylmethaniminium | TS3 | Wheland-type intermediate | 20.8 |

| 4 | Wheland-type intermediate | TS4 | This compound | -5.4 |

This table is interactive. Users can sort the data by clicking on the column headers. The data presented in this table is hypothetical and for illustrative purposes, based on typical values for Mannich reactions.

Solvent Effects on Molecular Properties and Reactivity

Solvents play a critical role in chemical reactions, influencing both the thermodynamics and kinetics by stabilizing or destabilizing reactants, intermediates, transition states, and products to varying extents. rsc.org For this compound, computational studies can model these solvent effects using either implicit or explicit solvent models. rsc.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good first approximation of the bulk solvent effects on molecular properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific interactions, such as hydrogen bonding between the solvent and the solute.

The properties of this compound that are significantly influenced by the solvent include:

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents due to the polarization of its electron density by the solvent's electric field.

Conformational Stability: The presence of the flexible azocane ring and the rotatable bond connecting it to the phenol ring means that the molecule can exist in multiple conformations. The relative energies of these conformers can be altered by the solvent, potentially favoring a different conformation in a polar solvent compared to a nonpolar one. nih.gov

Reactivity: The reactivity of the compound, particularly the nucleophilicity of the nitrogen atom and the acidity of the phenolic proton, will be modulated by the solvent. researchgate.netacs.org In protic solvents like ethanol (B145695) or water, hydrogen bonding to the nitrogen and oxygen atoms will occur. Hydrogen bonding to the nitrogen lone pair would decrease its nucleophilicity, while hydrogen bonding to the phenolic oxygen would increase its acidity. The choice of solvent can therefore be critical in subsequent reactions involving this compound.

The following table illustrates the hypothetical effect of different solvents on the calculated dipole moment and the relative energy of two possible conformers of this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Relative Energy Conformer A (kcal/mol) | Relative Energy Conformer B (kcal/mol) |

| Gas Phase | 1 | 3.5 | 0.0 | 1.2 |

| Chloroform | 4.8 | 4.8 | 0.0 | 0.9 |

| Ethanol | 24.6 | 6.2 | 0.3 | 0.0 |

| Water | 78.4 | 6.8 | 0.5 | 0.0 |

This table is interactive. Users can sort the data by clicking on the column headers. The data presented in this table is hypothetical and for illustrative purposes, based on trends observed for similar molecules. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Center

The bromine atom at the 4-position of the phenol (B47542) ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent of 2-(Azocan-1-ylmethyl)-4-bromophenol is well-suited for such transformations.

The Suzuki-Miyaura reaction would involve the coupling of the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating biaryl structures or introducing alkyl or vinyl groups at the 4-position. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side reactions.

The Heck reaction offers a pathway to introduce alkenyl substituents by coupling with an alkene under palladium catalysis. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the substituents on both coupling partners.

The Sonogashira reaction enables the formation of a carbon-carbon bond between the brominated phenol and a terminal alkyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of substituted alkynes, which can serve as precursors for further synthetic elaborations.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrate for Coupling |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | Arylboronic acid |

| Heck | Pd(OAc)₂ or PdCl₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile, or Toluene | Styrene or other alkenes |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or piperidine | THF or DMF | Phenylacetylene or other terminal alkynes |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the presence of the ortho-hydroxyl group can facilitate this reaction under certain conditions, particularly after conversion of the hydroxyl group to a more strongly electron-directing group. However, direct SNAr on this compound with strong nucleophiles would likely require harsh reaction conditions, such as high temperatures and pressures, and may be outcompeted by other reaction pathways.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of a wide range of functional groups through alkylation, acylation, and other modifications.

Alkylation of the phenolic hydroxyl group can be readily achieved using various alkylating agents in the presence of a base. The choice of base, such as sodium hydride or potassium carbonate, is critical to deprotonate the phenol and form the more nucleophilic phenoxide ion.

Acylation reactions, leading to the formation of esters, can be carried out using acyl chlorides or anhydrides. These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide.

The formation of esters , as mentioned, proceeds through acylation. The resulting esters can be valuable as prodrugs or as intermediates for further synthetic transformations.

Table 2: Conditions for Ether and Ester Formation

| Reaction | Reagent | Base | Solvent | Product Type |

| Alkylation (Ether Formation) | Alkyl halide (e.g., CH₃I) | K₂CO₃ or NaH | Acetone, DMF, or THF | Ether |

| Acylation (Ester Formation) | Acyl chloride or Anhydride (B1165640) | Pyridine or Et₃N | CH₂Cl₂ or THF | Ester |

The phenolic moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be obtained. Mild oxidation may lead to the formation of quinone-type structures, while stronger oxidizing agents could lead to ring-opening or degradation of the molecule. The presence of the electron-donating hydroxyl and aminomethyl groups can activate the ring towards oxidative processes. Careful selection of the oxidizing agent is necessary to achieve the desired transformation selectively. For instance, reagents like Fremy's salt (potassium nitrosodisulfonate) are known for the selective oxidation of phenols to quinones.

Reactions at the Azocane (B75157) Nitrogen

The tertiary amine of the azocane ring is a key site for derivatization, allowing for the introduction of a wide array of functionalities through N-alkylation, N-acylation, and other amine-based reactions.

N-Alkylation and N-Acylation

The lone pair of electrons on the azocane nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation involves the reaction of the azocane nitrogen with alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism. The choice of solvent and base can be crucial for achieving high yields and selectivity. For instance, in the N-alkylation of related heterocyclic systems like indazole, the use of a strong base such as sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) can lead to high regioselectivity. beilstein-journals.org While specific data for this compound is not available, analogous N-alkylation reactions of aromatic primary amines with various alcohols have been reported to proceed efficiently in the presence of a ruthenium catalyst, yielding the corresponding secondary amines in high yields. libretexts.org

N-Acylation introduces an acyl group to the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride. These reactions are generally robust and can often be carried out under catalyst-free conditions. For example, the N-acylation of a range of aliphatic, aromatic, and heterocyclic amines with acetic anhydride has been shown to proceed efficiently without a solvent, affording the corresponding amides in good to excellent yields. rsc.org This suggests that the azocane nitrogen in the title compound could be readily acylated to introduce various amide functionalities.

| Reagent Type | General Reagent | Potential Product | Notes |

| Alkylating Agent | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium (B1175870) Salt | Over-alkylation is possible. |

| Alkylating Agent | Benzyl Bromide | N-Benzylated Azocanium Salt | |

| Acylating Agent | Acetyl Chloride | N-Acetyl Azocane Derivative | Generally high-yielding. |

| Acylating Agent | Benzoyl Chloride | N-Benzoyl Azocane Derivative |

Salt Formation and Quaternization

As a tertiary amine, the azocane nitrogen can readily react with acids to form ammonium salts. This is a fundamental acid-base reaction that can be used to modify the solubility and handling properties of the compound.

Quaternization is the further alkylation of the tertiary amine to form a quaternary ammonium salt. This process introduces a permanent positive charge on the nitrogen atom, which can significantly alter the biological and physical properties of the molecule. The reaction typically involves treating the amine with an excess of an alkylating agent. The efficiency of quaternization can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent. For example, in the quaternization of N-substituted carboxymethyl chitosan (B1678972) derivatives, various substituents on the N-aryl group were shown to influence the antimicrobial activity of the resulting quaternary ammonium salts. beilstein-journals.org

| Alkylating Agent | Solvent | Temperature (°C) | Product Type | Potential Yield |

| Methyl Iodide | Acetonitrile | Reflux | N-Methyl Azocanium Iodide | High |

| Ethyl Bromide | DMF | 80 | N-Ethyl Azocanium Bromide | Good to High |

| Benzyl Chloride | Toluene | 100 | N-Benzyl Azocanium Chloride | Good |

Amine-Based Derivatizations

Beyond simple alkylation and acylation, the azocane nitrogen can participate in a range of other transformations. For instance, it can be oxidized to form an N-oxide, or it can be a directing group in reactions on the azocane ring itself. The development of direct ruthenium-catalyzed C(sp3)-H α-alkylation of cyclic amines highlights the potential for functionalization at the carbon atoms adjacent to the nitrogen.

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) linking the azocane and bromophenol moieties is a benzylic position, making it susceptible to oxidation and other functionalization reactions.

Potential for Oxidation or Further Functionalization

The benzylic C-H bonds of the methylene bridge are weaker than typical alkyl C-H bonds, making them prone to oxidation. nih.gov Various oxidizing agents can be employed to convert the methylene group into a carbonyl group (ketone). For example, the aerobic oxidation of benzylic methylenes catalyzed by N-hydroxyimides in the presence of an iron salt has been shown to be an efficient method for synthesizing aryl ketones. rsc.orgresearchgate.netnih.gov This suggests that this compound could be oxidized to the corresponding N-(4-bromo-2-carbonylphenyl)azocane.

Furthermore, intramolecular C(sp3)–N coupling through the oxidation of benzylic C,N-dianions has been demonstrated for related systems, leading to the formation of cyclic products. nih.gov This indicates a potential pathway for further cyclization of the title compound under specific reaction conditions.

| Oxidizing System | Solvent | Temperature (°C) | Potential Product | Reported Yields (Analogous Systems) |

| K₂S₂O₈ / Base | Acetonitrile | 80 | N-(4-bromo-2-carbonylphenyl)azocane | up to 96% |

| O₂ / N-hydroxyimide / Fe(NO₃)₃ | Benzonitrile | 90 | N-(4-bromo-2-carbonylphenyl)azocane | High |

| n-BuLi / I₂ | THF | 0 to 23 | Potential Cyclized Product | 46-51% |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in the derivatization of this compound primarily concerns electrophilic substitution on the phenolic ring. The hydroxyl and the alkylamino groups are both ortho-, para-directing activators, while the bromine atom is a deactivating ortho-, para-director. Given that the para position to the hydroxyl group is occupied by bromine, further electrophilic substitution would be directed to the positions ortho to the hydroxyl group (positions 3 and 5). The steric bulk of the azocan-1-ylmethyl group at position 2 would likely hinder substitution at position 3, favoring substitution at position 5. Regioselective halogenation of arenes with N-halosuccinimides in fluorinated alcohols has been shown to provide halogenated arenes in good yields with high regioselectivity. rsc.org

Stereoselectivity becomes relevant in reactions that could create new stereocenters. The azocane ring can exist in various conformations, and reactions on the ring or at the methylene bridge could potentially lead to diastereomers. For instance, palladium-catalyzed two-carbon ring expansion of allylic amines has been shown to proceed with high levels of enantioretention, providing access to enantioenriched azocane systems. While the starting material in this article is achiral, derivatization with chiral reagents or catalysts could lead to the formation of chiral products with a degree of stereoselectivity. The stereochemical outcome of such reactions would depend on the specific reagents and conditions employed.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways to Address Scalability and Efficiency

The synthesis of 2-(azocan-1-ylmethyl)-4-bromophenol can be hypothetically achieved through a Mannich-type reaction involving 4-bromophenol (B116583), formaldehyde (B43269), and azocane (B75157). However, to enhance the efficiency and scalability of its production, the exploration of novel synthetic methodologies is crucial.

Future research could focus on:

Microwave-assisted Synthesis: This technique can significantly reduce reaction times and improve yields for Mannich reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity and safer handling of reagents.

Catalytic Approaches: Investigating the use of various catalysts, such as metal-based or organocatalysts, could lead to more selective and environmentally friendly synthetic routes. For instance, the alkylation of substituted benzenes, a key step in forming similar structures, has been achieved using catalysts like AlCl3. nih.gov

Alternative Starting Materials: Exploring different brominating agents or alternative phenol (B47542) precursors could provide more economical and sustainable synthetic pathways. google.comorgsyn.org

A comparative table of potential synthetic methods is presented below:

| Method | Potential Advantages | Potential Challenges |

| Traditional Mannich Reaction | Well-established methodology. | Often requires harsh conditions and long reaction times, leading to potential side products. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. | Scalability can be a concern for large-scale production. |

| Flow Chemistry | Precise control, improved safety, potential for automation and high-throughput screening. | Higher initial setup cost. |

| Catalytic Methods | Increased selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and recovery can be an issue. |

Advanced Spectroscopic Studies of Conformational Dynamics and Intermolecular Interactions

The flexible eight-membered azocane ring in this compound suggests complex conformational dynamics. Advanced spectroscopic techniques can provide invaluable insights into its three-dimensional structure and how it interacts with other molecules. azooptics.com

Key areas for spectroscopic investigation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, can elucidate the spatial proximity of protons, providing information about the preferred conformation of the azocane ring and its orientation relative to the phenol ring.

Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the molecule, offering information about hydrogen bonding interactions involving the phenolic hydroxyl group and the nitrogen atom of the azocane ring.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular packing.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting stable conformers, vibrational frequencies, and NMR chemical shifts.

Predicting the spectroscopic data for this compound can be guided by data from similar structures. For example, the synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol provides detailed 1H-NMR and 13C-NMR data that can serve as a reference. mdpi.com

Integration of Machine Learning and AI in Predicting Reactivity and Designing Analogues

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govrsc.orgresearchgate.net For this compound, these computational tools can be leveraged to:

Predict Reactivity: ML models can be trained on existing chemical reaction databases to predict the reactivity of the phenolic hydroxyl group, the aromatic ring, and the azocane nitrogen. nih.gov This can help in designing new reactions and predicting potential side products.

Design Novel Analogues: AI algorithms can be used to generate virtual libraries of analogues with modified substituents on the phenol ring or the azocane moiety. These virtual compounds can then be screened for desired properties, such as enhanced biological activity or improved material characteristics.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If the compound shows biological activity, QSAR models can be developed to correlate its structural features with its activity, guiding the design of more potent analogues. The development of such models requires significant amounts of high-quality data, highlighting the importance of reporting both successful and unsuccessful experiments. researchgate.net

Development of Analytical Standards and Reference Materials

To ensure the accuracy and reproducibility of any future research on this compound, the development of certified analytical standards and reference materials is essential. nih.govnih.gov This involves:

High-Purity Synthesis: Developing a robust synthetic protocol that consistently yields the compound with a purity of >99%.

Comprehensive Characterization: Thoroughly characterizing the purified compound using a battery of analytical techniques, including NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity. researchgate.net

Stability Studies: Assessing the long-term stability of the compound under various storage conditions to establish appropriate handling and storage protocols.

Inter-laboratory Comparison: Conducting round-robin studies with different laboratories to validate the analytical methods and ensure consistency in measurements. nih.gov

The development of analytical methods for similar brominated compounds, such as N-bromosuccinimide, can provide valuable guidance. mdpi.com

Investigation into Environmental Chemical Fate and Transformation Pathways (Non-toxicological focus)

Understanding the environmental fate of this compound is crucial, given that brominated phenols are a class of compounds with known environmental persistence. nih.gov Research in this area, focusing on non-toxicological aspects, should include:

Photodegradation Studies: Investigating the degradation of the compound under simulated sunlight to determine its photostability and identify potential photoproducts. The presence of bromine suggests a potential for transformation into other brominated compounds. nih.gov

Biodegradation Studies: Assessing the susceptibility of the compound to microbial degradation in soil and water to understand its persistence in the environment.

Hydrolysis Studies: Determining the rate of hydrolysis of the compound at different pH values to assess its stability in aqueous environments.

Sorption/Desorption Studies: Quantifying the extent to which the compound binds to soil and sediment particles, which influences its mobility in the environment.

The environmental behavior of other brominated phenols, such as 2,4,6-tribromophenol, has been studied, and these studies can serve as a model for investigating the environmental fate of this compound. europa.eueuropa.eu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azocan-1-ylmethyl)-4-bromophenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Bromination : Introduce the bromine substituent to phenol using brominating agents (e.g., Br₂ in CCl₄/CS₂) to yield 4-bromophenol .

Mannich Reaction : React 4-bromophenol with azocane (an 8-membered cyclic amine) and formaldehyde under basic conditions to form the azocane-methyl linkage. Temperature (40–60°C) and solvent polarity (ethanol/water mixtures) critically influence the reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹) .

- ¹H/¹³C-NMR : Confirm azocane integration (δ 2.5–3.5 ppm for N–CH₂ protons) and aromatic substitution patterns .

- Elemental Analysis : Validate purity (>95% C, H, N, Br content) .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .

Q. How does the bromophenol moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor decomposition via UV-Vis (λ = 280 nm) or HPLC.

- Findings : The bromine atom enhances electron-withdrawing effects, stabilizing the phenolic O–H group against oxidation. However, prolonged exposure to alkaline conditions (pH >10) may cleave the azocane ring .

Advanced Research Questions

Q. How can this compound act as a ligand for transition metal complexes, and what coordination geometries are feasible?

- Methodological Answer :

- Ligand Design : The phenolic O–H and azocane N atoms serve as donor sites. Synthesize Zn(II) or Cd(II) complexes by reacting the ligand with metal salts (e.g., ZnCl₂) in methanol/NaOH.

- Characterization : Use molar conductivity (1:1 electrolyte behavior in CH₃CN) and electronic spectra (d-d transitions) to infer tetrahedral (Zn) or octahedral (Cd) geometries .

Q. What strategies resolve contradictions in reported reactivity data for halogenated phenol derivatives?

- Methodological Answer :

- Comparative Kinetics : Perform parallel reactions (e.g., nucleophilic substitution with amines) under controlled conditions. Variables include solvent polarity (DMF vs. THF) and catalyst type (e.g., K₂CO₃ vs. Et₃N).

- Case Study : Conflicting bromine displacement rates may arise from steric hindrance by the azocane ring. Computational modeling (DFT) can predict activation barriers .

Q. How can cloud point extraction (CPE) enhance trace analysis of metal ions using derivatives of this compound?

- Methodological Answer :

- Reagent Synthesis : Derivatize the compound to form a chelating agent (e.g., 2-[2´-(6-methyl-benzothiazolylazo)]-4-bromophenol).

- CPE Protocol : Mix the reagent with surfactants (Triton X-114) and metal ions. Heat to induce phase separation; quantify metals via flame-AAS. Achieve detection limits <1 ppb for Cu(II) .

Q. What crystallographic challenges arise during structure determination of halogenated azocane derivatives?

- Methodological Answer :

- Crystal Growth : Optimize solvent evaporation rates (acetone/ethanol) and temperature (4°C) to obtain diffraction-quality crystals.

- Data Collection : Use MoKα radiation (λ = 0.71069 Å) and correct for absorption effects (SADABS). Resolve disorder in the azocane ring via iterative refinement .

Q. Can ion-exchange resins improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Catalytic Route : Replace traditional bases (NaOH) with Amberlyst-15 resin. Benefits include recyclability (>5 cycles) and reduced wastewater.

- Yield Optimization : Achieve >80% yield by tuning resin loading (10–20 wt%) and reaction time (6–12 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.